N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against certain diseases .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide is unique due to the presence of the 2,4-dichlorobenzyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H17Cl2N3OS |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N3OS/c23-15-10-9-14(17(24)11-15)12-29-13-21(28)25-18-6-2-1-5-16(18)22-26-19-7-3-4-8-20(19)27-22/h1-11H,12-13H2,(H,25,28)(H,26,27) |
InChI Key |
QYUIBNQVVDSQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.